
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate is a useful research compound. Its molecular formula is C16H19N5O7 and its molecular weight is 393.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a cyclopropyl group, an oxadiazole moiety, and an isoxazole ring. This unique combination contributes to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant bactericidal effects against various strains of bacteria, including resistant strains like Staphylococcus aureus . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of biofilm formation.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)... | Staphylococcus aureus (MRSA) | 32 µg/mL |
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)... | Escherichia coli | 64 µg/mL |
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)... | Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to evaluate the safety profile of the compound. The results indicated that at lower concentrations, the compound exhibited minimal cytotoxic effects on normal cell lines (e.g., L929 fibroblasts), suggesting a favorable therapeutic index .
Table 2: Cytotoxicity Profile on L929 Cells
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
12 | 98 |
50 | 95 |
100 | 85 |
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The oxadiazole ring is known to enhance lipophilicity and improve membrane permeability, which may contribute to its antimicrobial efficacy. Additionally, the presence of the azetidine ring may play a role in modulating enzyme activities related to bacterial growth and survival.
Case Studies
A recent study focused on synthesizing various derivatives of oxadiazoles and evaluating their biological activities. Among these derivatives, those incorporating cyclopropyl groups were found to exhibit enhanced antimicrobial properties compared to their non-cyclopropyl counterparts .
Case Study Summary:
- Study Title: Evaluation of Antimicrobial Properties of Oxadiazole Derivatives
- Findings: Compounds with cyclopropyl substitution showed increased activity against both Gram-positive and Gram-negative bacteria.
- Conclusion: The structural modification significantly impacts biological activity.
Eigenschaften
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3.C2H2O4/c1-8-4-11(17-21-8)15-12(20)7-19-5-10(6-19)14-16-13(18-22-14)9-2-3-9;3-1(4)2(5)6/h4,9-10H,2-3,5-7H2,1H3,(H,15,17,20);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJXTVMKQWEZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.